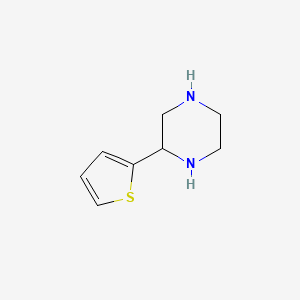

2-Thiophen-2-yl-piperazine

Overview

Description

Comprehensive Analysis of 2-Thiophen-2-yl-piperazine

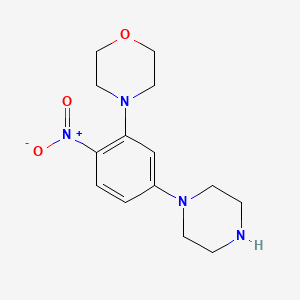

This compound is a structural motif that appears in various pharmacologically active compounds. It is a part of the piperazine class, which is known for its presence in many drug molecules with diverse therapeutic effects. The thiophene ring, when attached to the piperazine, can potentially enhance the compound's ability to interact with biological targets due to its aromatic and heterocyclic nature.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, compounds with a furan moiety, which is structurally related to thiophene, have been synthesized starting from 2-acetylfuran, followed by Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, and finally undergoing Mannich’s reaction with N-methyl piperazine . Similarly, piperazine appended dibenzo[b,d]thiophene-1,2,3-triazoles were synthesized using azide-alkyne click chemistry, indicating the versatility of piperazine in chemical synthesis . Another example includes the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques confirm the presence of the piperazine ring and any substituents attached to it. For example, the chemical structures of novel piperazine derivatives were confirmed by IR, 1H NMR, 13C-NMR, and Mass spectrometric data .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their biological activity. The piperazine moiety itself can be functionalized to yield a wide range of compounds with different pharmacological properties. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates . Additionally, the coupling of bromide with morpholine, thiomorpholine, and N-substituted piperazines can result in potent antitubercular agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. These properties are crucial for the drug's bioavailability and pharmacokinetics. The presence of a thiophene ring can affect these properties by altering the compound's lipophilicity and electronic distribution. The pharmacological evaluation of these compounds often includes their activity against various biological targets, such as serotonin receptors, serotonin transporter , and Mycobacterium tuberculosis , as well as their potential antipsychotic effects .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Thiophen-2-yl-piperazine derivatives have been synthesized and evaluated for their potential as allosteric enhancers of the A1 adenosine receptor, with specific substituents influencing their activity. These compounds, including 4-chlorophenyl and 4-trifluoromethyl derivatives, showed significant activity in binding and functional cAMP studies (Romagnoli et al., 2008).

Antimicrobial and Antitubercular Activity

Novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines have demonstrated potent antitubercular agents against Mycobacterium tuberculosis H37Rv, with some derivatives showing high potency and lower cytotoxicity profiles (Marvadi et al., 2019).

Anticancer Activity

Thiophene-2-carboxaldehyde derivatives synthesized from this compound have exhibited antibacterial, antifungal activities, and less toxicity. Their binding to Human Serum Albumin (HSA) was studied, showing promising anticancer potential through optical spectroscopic, anticancer, and docking studies (Shareef et al., 2016).

Alternate Synthesis Routes

An alternate synthesis route for Brexpiprazole, an antipsychotic drug, demonstrates the efficacy of a palladium-mediated Buchwald–Hartwig coupling involving a piperazine core linked to benzo[b]thiophene, showcasing novel applications in drug synthesis (Kumar et al., 2018).

Antiviral Potential

Investigations into the molecular association between this compound derivatives and cyclodextrins have shown improved solubility and maintained antidiabetic activity, suggesting potential in enhancing drug delivery systems (Devine et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of drugs like brexpiprazole , which primarily target dopamine receptors .

Mode of Action

Based on its structural similarity to brexpiprazole, it may interact with dopamine receptors in a similar manner . Brexpiprazole acts as a partial agonist of the dopamine receptor D2 , which means it binds to these receptors and partially stimulates them .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the pi3kα/mtor pathway , which plays a crucial role in cell growth, proliferation, and survival .

Pharmacokinetics

Its molecular weight is 16927 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have shown anti-tumor activities against various cancer cell lines . They have also exhibited antimicrobial activity against several bacterial and fungal species .

Biochemical Analysis

Biochemical Properties

2-Thiophen-2-yl-piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been shown to bind to certain receptors, such as serotonin receptors, influencing neurotransmitter activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In neuronal cells, it has been found to modulate cell signaling pathways, particularly those involving serotonin and dopamine . This modulation can lead to changes in gene expression and alterations in cellular metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For example, its binding to serotonin receptors can lead to changes in neurotransmitter release and uptake . Additionally, this compound can inhibit certain enzymes, such as monoamine oxidase, which plays a role in the breakdown of neurotransmitters . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors in its study. Over time, the compound may undergo degradation, leading to changes in its efficacy and toxicity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been noted, where a certain concentration of the compound is required to achieve a therapeutic effect. At excessively high doses, this compound can cause adverse effects, such as liver toxicity and neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The interaction with these enzymes can affect the overall metabolic flux and the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound in different tissues. For instance, in the brain, this compound can cross the blood-brain barrier and accumulate in neuronal tissues, affecting neurotransmitter activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that this compound reaches its site of action within the cell .

properties

IUPAC Name |

2-thiophen-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVCDPJJFUPNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378040 | |

| Record name | 2-Thiophen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85803-49-2 | |

| Record name | 2-Thiophen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B1303544.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)